molecular formula C11H13NO2 B14852254 1-(2-Methoxyphenyl)cyclopropane-1-carboxamide

1-(2-Methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B14852254
M. Wt: 191.23 g/mol
InChI Key: GORJZVUFBASLOG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C11H13NO2 It features a cyclopropane ring attached to a carboxamide group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxamide typically involves the reaction of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid with appropriate amines under suitable conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring, methoxyphenyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-methoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13)

InChI Key

GORJZVUFBASLOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N

Origin of Product

United States

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